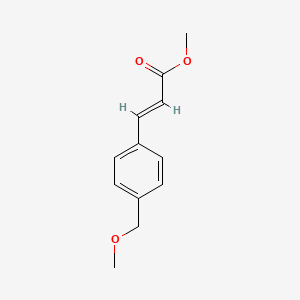
methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate is an organic compound belonging to the class of acrylates. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, coatings, and adhesives. This particular compound features a methoxymethyl group attached to the phenyl ring, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate typically involves the esterification of acrylic acid with the corresponding alcohol. One common method is the reaction of 4-(methoxymethyl)benzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction conditions often include:
Solvent: Toluene or ethanol
Catalyst: Sodium hydroxide or potassium carbonate
Temperature: 60-80°C
Reaction Time: 6-12 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as selenium-modified microgels have been shown to be effective in promoting the esterification reaction under mild conditions .
化学反应分析
Types of Reactions
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation or nitration of the phenyl ring
Polymerization: Formation of polymers through radical or anionic polymerization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of catalysts
Polymerization: Radical initiators (e.g., azobisisobutyronitrile) or anionic initiators (e.g., butyllithium)
Major Products Formed
Oxidation: 4-(methoxymethyl)benzoic acid or 4-(methoxymethyl)benzaldehyde
Reduction: 4-(methoxymethyl)phenylmethanol or 4-(methoxymethyl)phenylmethane
Substitution: 4-(bromomethyl)phenylacrylate or 4-(nitromethyl)phenylacrylate
Polymerization: Poly(this compound)
科学研究应用
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate has diverse applications in scientific research:
作用机制
The mechanism of action of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate involves its interaction with various molecular targets and pathways. The compound can undergo polymerization to form cross-linked networks, which contribute to its mechanical strength and durability. Additionally, its ester functional group can participate in hydrolysis and transesterification reactions, influencing its behavior in different environments .
相似化合物的比较
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can be compared with other acrylates such as:
Methyl methacrylate: Commonly used in the production of poly(methyl methacrylate) (PMMA) with applications in optics and medical devices.
Ethyl methacrylate: Used in the synthesis of polymers with improved flexibility and impact resistance.
Butyl methacrylate: Employed in the production of coatings and adhesives with enhanced adhesion properties.
Hydroxyethyl methacrylate: Utilized in the development of hydrogels and contact lenses.
This compound is unique due to the presence of the methoxymethyl group, which can influence its reactivity and applications in specialized fields.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
methyl (E)-3-[4-(methoxymethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-14-9-11-5-3-10(4-6-11)7-8-12(13)15-2/h3-8H,9H2,1-2H3/b8-7+ |
InChI 键 |
ZZWDKGJDEKUMRB-BQYQJAHWSA-N |
手性 SMILES |
COCC1=CC=C(C=C1)/C=C/C(=O)OC |
规范 SMILES |
COCC1=CC=C(C=C1)C=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


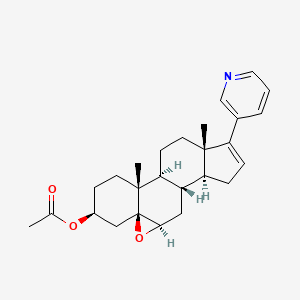

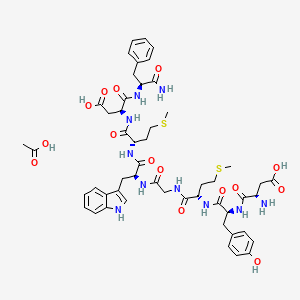
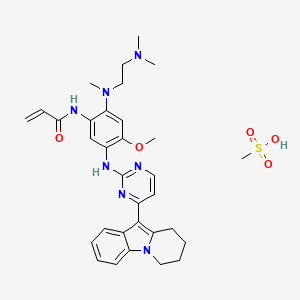
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)

![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)
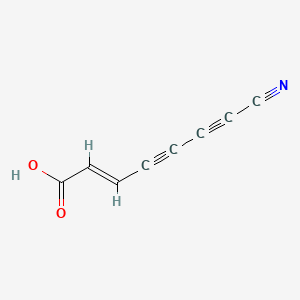
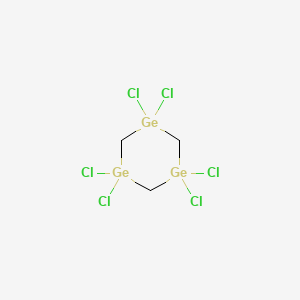
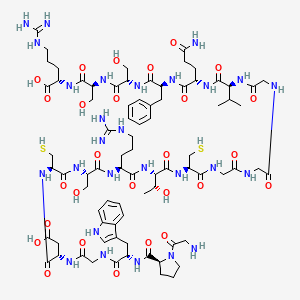
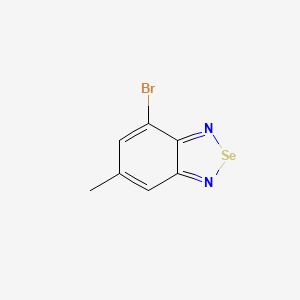

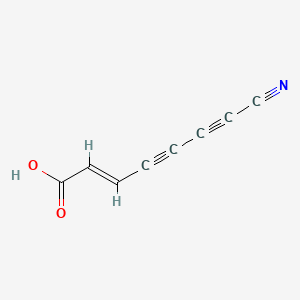
![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
